molecular formula C17H17ClN2O4S B4393945 2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide

2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide

Cat. No.: B4393945
M. Wt: 380.8 g/mol
InChI Key: IILLFLBGRLCGFM-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is commonly known as QS11 and is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and stem cell maintenance. QS11 has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Mechanism of Action

QS11 inhibits the 2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide signaling pathway by binding to and stabilizing the Smoothened (Smo) protein, which is a key component of the pathway. This leads to the inhibition of downstream signaling events, including the activation of the Gli family of transcription factors, which regulate the expression of this compound target genes.
Biochemical and Physiological Effects:
QS11 has been shown to have various biochemical and physiological effects. In cancer cells, QS11 inhibits cell proliferation, induces apoptosis, and reduces the expression of this compound target genes. In neural stem cells, QS11 promotes differentiation and increases the expression of neuronal markers. In animal models of spinal cord injury, QS11 improves motor function recovery and reduces glial scar formation. In animal models of ischemia-reperfusion injury, QS11 reduces myocardial infarction size and improves cardiac function.

Advantages and Limitations for Lab Experiments

QS11 has several advantages for lab experiments. It is a potent and specific inhibitor of the 2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide signaling pathway, which allows for the study of the pathway's role in various biological processes. QS11 has also been shown to have low toxicity in cells and animals, which makes it a suitable candidate for in vivo studies. However, QS11 has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. QS11 also has low solubility in water, which may require the use of organic solvents for experiments.

Future Directions

There are several future directions for the study of QS11. One direction is the investigation of its potential therapeutic applications in other diseases, such as neurological disorders and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of the 2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide signaling pathway. Additionally, the study of QS11 in combination with other drugs may provide synergistic effects and improve therapeutic outcomes. Finally, the identification of QS11's molecular targets and downstream signaling events may provide insights into the mechanism of action of the this compound signaling pathway and its role in various biological processes.

Scientific Research Applications

QS11 has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of the 2-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide signaling pathway by QS11 has been shown to have anti-tumor effects in various cancer types, including pancreatic cancer, breast cancer, and medulloblastoma. QS11 has also been shown to promote the differentiation of neural stem cells and improve motor function recovery in animal models of spinal cord injury. In addition, QS11 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury.

Properties

IUPAC Name

2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-10-13(7-8-16(14)24-11-17(19)21)25(22,23)20-9-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-8,10H,3,5,9,11H2,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILLFLBGRLCGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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